molecular formula C14H15NO4S2 B1386282 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1153238-87-9

3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No. B1386282
CAS RN: 1153238-87-9
M. Wt: 325.4 g/mol
InChI Key: XKOUFSNMMOVZFU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylic acid group and a sulfonamide group that is further connected to a propyl-substituted benzene ring .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . The unique structure of 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid makes it a candidate for use in organic field-effect transistors (OFETs) due to its potential to facilitate charge transport .

Corrosion Inhibitors

In industrial chemistry, thiophene compounds serve as effective corrosion inhibitors . The sulfonyl and carboxylic acid functional groups in the compound may interact with metal surfaces, forming a protective layer that prevents oxidation and corrosion .

OLED Fabrication

The compound’s molecular structure is conducive to the fabrication of organic light-emitting diodes (OLEDs) . Its ability to emit light upon electrical stimulation can be harnessed to create more efficient and durable OLEDs .

Pharmacological Applications

Thiophene derivatives exhibit a range of pharmacological properties . This particular compound could be explored for its potential anti-inflammatory or anticancer effects, as thiophene derivatives are known to possess such activities .

Synthesis of Conjugated Polymers

Conjugated polymers: with thiophene units are used in electronic and optoelectronic applications. The compound could be utilized in the synthesis of these polymers, which are essential for creating materials with high conductivity and chemosensitivity .

Development of Anticancer Agents

Thiophene derivatives, including 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid , may be used as intermediates in the synthesis of anticancer agents . Their structural framework is conducive to the development of novel therapeutic molecules .

properties

IUPAC Name

3-[(4-propylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-2-3-10-4-6-11(7-5-10)21(18,19)15-12-8-9-20-13(12)14(16)17/h4-9,15H,2-3H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOUFSNMMOVZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 2
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 3
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 4
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 5
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 6
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

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